molecular formula C29H44O3 B1257322 Akebonic Acid

Akebonic Acid

Cat. No. B1257322
M. Wt: 440.7 g/mol
InChI Key: XWVVPZWKCNXREE-VSQYQUPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akebonic acid is an organic hydroxy compound. It has a role as a metabolite.

Scientific Research Applications

Triterpenoidal Saponin Discoveries

Akebonic acid is recognized for its presence in various plant species and is particularly noted in the study of triterpenoidal saponins. It's a constituent in compounds such as guaianin Q, isolated from Guaiacum officinale L., highlighting its structural complexity and importance in natural product chemistry (Ahmad et al., 2000). Further studies on plants like Paeonia veitchii also reveal akebonic acid as a significant triterpenoid, emphasizing its rarity and the unique 24,30-dinor skeleton of such triterpenoids (Wu et al., 2005).

Biomedical Potential

Beyond its structural significance, akebonic acid has shown potential in biomedical applications. Studies on Akebiae Caulis extracts, containing akebonic acid, indicate inhibitory effects on amyloid-beta fibrillogenesis, a process linked to Alzheimer’s disease, presenting akebonic acid as a candidate for further research in neurodegenerative disease treatment (Chowdhury et al., 2017).

Industrial and Biochemical Applications

The versatility of akebonic acid extends to industrial applications. Research into engineered biosynthesis of aklanonic acid analogues, where akebonic acid derivatives serve as intermediates, opens avenues for developing novel antibiotics, highlighting its significance in pharmaceutical manufacturing (Lee et al., 2005).

Moreover, the utilization of Akebia' herbal residues, involving akebonic acid derivatives, for ethanol production and the innovative use of deep eutectic solvents from hemicellulose-derived acids underscore its potential in bioenergy and green chemistry sectors (Yu et al., 2018).

properties

Product Name

Akebonic Acid

Molecular Formula

C29H44O3

Molecular Weight

440.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23-,26-,27+,28+,29-/m0/s1

InChI Key

XWVVPZWKCNXREE-VSQYQUPVSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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